molecular formula C11H15NO3 B13682468 Ethyl 3-Hydroxy-3-(4-methyl-3-pyridyl)propanoate

Ethyl 3-Hydroxy-3-(4-methyl-3-pyridyl)propanoate

Cat. No.: B13682468
M. Wt: 209.24 g/mol
InChI Key: FLFVTRKBAJAYPR-UHFFFAOYSA-N
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Description

Ethyl 3-Hydroxy-3-(4-methyl-3-pyridyl)propanoate is an organic compound belonging to the ester family. Esters are characterized by their pleasant odors and are often used in perfumes and flavoring agents. This particular compound features a pyridine ring, which is a six-membered ring containing one nitrogen atom, making it a heterocyclic aromatic compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-Hydroxy-3-(4-methyl-3-pyridyl)propanoate typically involves the esterification of 3-Hydroxy-3-(4-methyl-3-pyridyl)propanoic acid with ethanol. This reaction is catalyzed by an acid, such as sulfuric acid, and involves heating the reactants under reflux conditions to drive the reaction to completion.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors, which allow for better control over reaction conditions and improved yields. The reactants are continuously fed into the reactor, and the product is continuously removed, which helps in maintaining optimal reaction conditions.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-Hydroxy-3-(4-methyl-3-pyridyl)propanoate can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.

    Reduction: The ester group can be reduced to form an alcohol.

    Substitution: The pyridine ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.

    Substitution: Electrophilic substitution reactions on the pyridine ring can be facilitated by reagents such as bromine (Br₂) or nitric acid (HNO₃).

Major Products Formed

    Oxidation: Formation of 3-Oxo-3-(4-methyl-3-pyridyl)propanoate.

    Reduction: Formation of 3-Hydroxy-3-(4-methyl-3-pyridyl)propanol.

    Substitution: Formation of various substituted pyridine derivatives depending on the electrophile used.

Scientific Research Applications

Ethyl 3-Hydroxy-3-(4-methyl-3-pyridyl)propanoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anti-cancer activities.

    Industry: Used in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of Ethyl 3-Hydroxy-3-(4-methyl-3-pyridyl)propanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The pyridine ring can participate in hydrogen bonding and π-π interactions, which can influence the compound’s binding affinity and specificity. The ester group can undergo hydrolysis to release the active 3-Hydroxy-3-(4-methyl-3-pyridyl)propanoic acid, which can then exert its biological effects.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 3-Hydroxy-3-(2-pyridyl)propanoate
  • Ethyl 3-Hydroxy-3-(3-pyridyl)propanoate
  • Methyl 3-Hydroxy-3-(4-methyl-3-pyridyl)propanoate

Uniqueness

This compound is unique due to the presence of the 4-methyl group on the pyridine ring, which can influence its chemical reactivity and biological activity. This structural feature can affect the compound’s solubility, stability, and interaction with molecular targets, making it distinct from other similar compounds.

Properties

Molecular Formula

C11H15NO3

Molecular Weight

209.24 g/mol

IUPAC Name

ethyl 3-hydroxy-3-(4-methylpyridin-3-yl)propanoate

InChI

InChI=1S/C11H15NO3/c1-3-15-11(14)6-10(13)9-7-12-5-4-8(9)2/h4-5,7,10,13H,3,6H2,1-2H3

InChI Key

FLFVTRKBAJAYPR-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CC(C1=C(C=CN=C1)C)O

Origin of Product

United States

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